2-(4-fluorophenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide
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Overview
Description
2-(4-fluorophenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide is an organic compound that features a fluorophenyl group and an oxolane ring
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide typically involves the reaction of 4-fluoroaniline with oxirane derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process and reduce costs .
Chemical Reactions Analysis
2-(4-fluorophenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-(4-fluorophenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and fluorophenyl group play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
2-(4-fluorophenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide can be compared with similar compounds such as:
[(4-fluorophenyl)methyl][1-(oxolan-2-yl)ethyl]amine: This compound also features a fluorophenyl group and an oxolane ring but differs in its amine functionality.
1-[(3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1H-1,2,4-triazole: This compound contains a triazole ring and an oxirane group, making it structurally distinct yet functionally similar.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-10(13-3-2-8-18-13)16-14(17)9-11-4-6-12(15)7-5-11/h4-7,10,13H,2-3,8-9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOMCFSPRLOWDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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